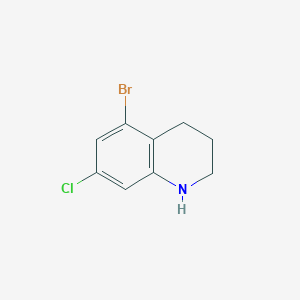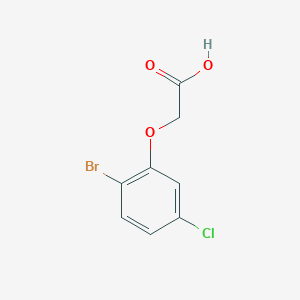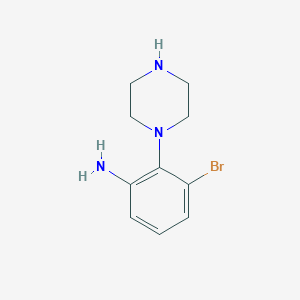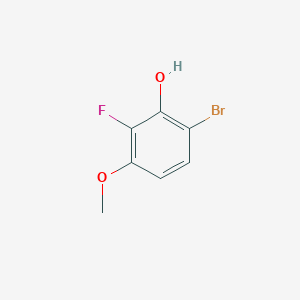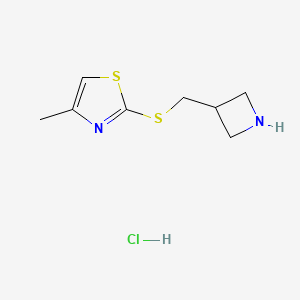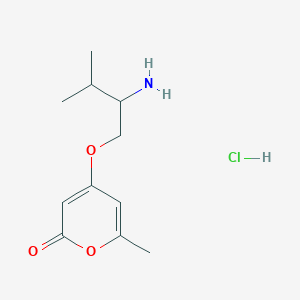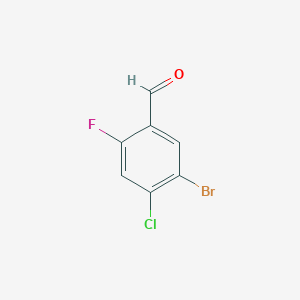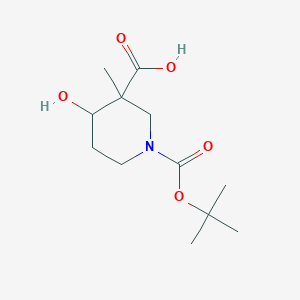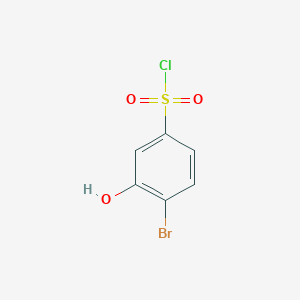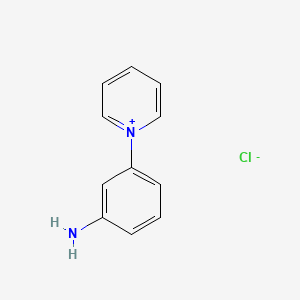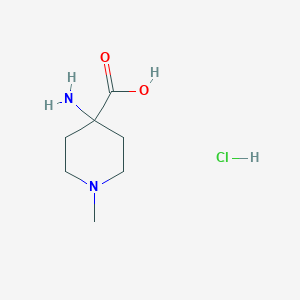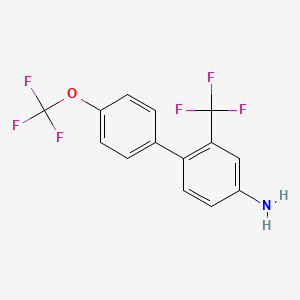
4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl” is a chemical compound with the molecular formula C14H9F6NO and a molecular weight of 321.22 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl” consists of a biphenyl core with amino, trifluoromethoxy, and trifluoromethyl functional groups .Applications De Recherche Scientifique
1. Synthesis and Properties of Fluorinated Polyimides
Fluorinated polyimides derived from 4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl exhibit high thermal stability, withstanding temperatures up to 531°C, and demonstrate low dielectric constants, making them suitable for applications in electronics. These polyimides form transparent films with good mechanical strength, indicating potential use in advanced material technologies (Banerjee, Madhra, Salunke, & Jaiswal, 2003).
2. Development of Light-Colored Fluorinated Polyimides
Research on light-colored fluorinated polyimides based on this compound reveals their good solubility and thermal stability. These polyimides are characterized by reduced color intensity, lower moisture absorption, and dielectric constants, making them valuable in the field of polymer science for various applications (Yang, Su, & Chen, 2006).
3. Conducting Polymer Films from 4-Aminobiphenyl
The electrooxidation of 4-Aminobiphenyl, a related compound, leads to the formation of conducting polymer films with potential applications in electronics. These films exhibit electrochromic properties, changing color under different voltages, which could be valuable in developing smart materials and displays (Guay, Leclerc, & Dao, 1988).
Propriétés
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)12-7-9(21)3-6-11(12)8-1-4-10(5-2-8)22-14(18,19)20/h1-7H,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATVOPCYVXCLDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)C(F)(F)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)
![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)
